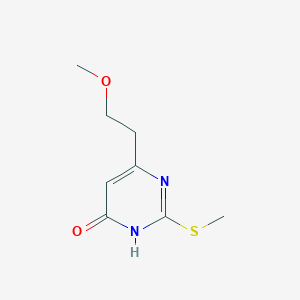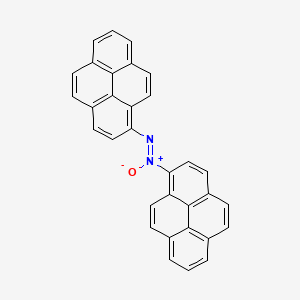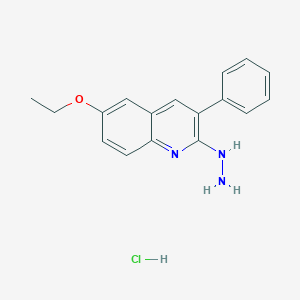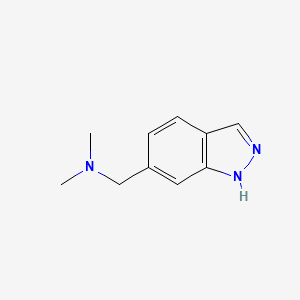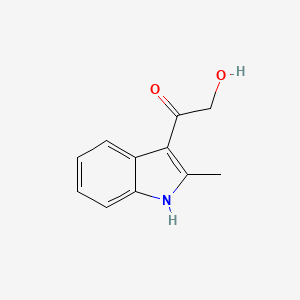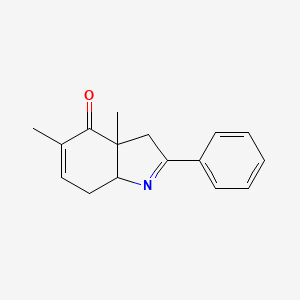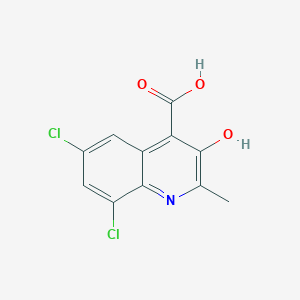
6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid is a unique chemical compound with the molecular formula C10H5Cl2NO3. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. It is characterized by the presence of two chlorine atoms at positions 6 and 8, a hydroxyl group at position 3, a methyl group at position 2, and a carboxylic acid group at position 4 on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid typically involves the reaction of halo acetone with salts of isatin acids in the presence of alkaline earth hydroxides
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
科学的研究の応用
6,8-Dichloro-3-hydroxy-2-methyl-4-quinolinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and other industrial chemicals
特性
分子式 |
C11H7Cl2NO3 |
|---|---|
分子量 |
272.08 g/mol |
IUPAC名 |
6,8-dichloro-3-hydroxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c1-4-10(15)8(11(16)17)6-2-5(12)3-7(13)9(6)14-4/h2-3,15H,1H3,(H,16,17) |
InChIキー |
VRKXOODPQPOVSI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C=C(C=C(C2=N1)Cl)Cl)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


